molecular formula C10H11Cl2N3 B11872355 7-Chloro-2-hydrazino-3-methylquinoline hydrochloride

7-Chloro-2-hydrazino-3-methylquinoline hydrochloride

Cat. No.: B11872355
M. Wt: 244.12 g/mol
InChI Key: NPAKGQMZKQHCHX-UHFFFAOYSA-N
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11Cl2N3

Molecular Weight

244.12 g/mol

IUPAC Name

(7-chloro-3-methylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C10H10ClN3.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H

InChI Key

NPAKGQMZKQHCHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)Cl)N=C1NN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-hydrazino-3-methylquinoline hydrochloride typically involves the reaction of 7-chloro-2-methylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazino derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with different functional groups replacing the hydrazino group.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a lead structure in developing new pharmaceuticals, particularly those targeting bacterial infections and cancer. The hydrazino group can be modified to enhance biological activity, making it a valuable scaffold for drug discovery .

Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of 7-Chloro-2-hydrazino-3-methylquinoline exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon carcinoma). For example, compounds synthesized from this base structure showed IC50 values indicating potent activity against neuroblastoma cells .

Biological Research

In biological applications, 7-Chloro-2-hydrazino-3-methylquinoline hydrochloride is utilized to investigate enzyme interactions and receptor binding. Its unique chemical properties allow it to act as a probe for studying biochemical pathways.

Table 1: Biological Activities of Derivatives

Compound NameTarget ActivityIC50 Value (µM)
Compound ABreast Cancer5.7
Compound BColon Carcinoma2.4
Compound CNeuroblastoma10.0

Synthetic Organic Chemistry

The compound is also employed as a building block for synthesizing more complex organic molecules, especially heterocyclic compounds. Its ability to participate in various chemical reactions makes it versatile in synthetic pathways.

Table 2: Synthetic Reactions Involving 7-Chloro-2-hydrazino-3-methylquinoline

Reaction TypeDescription
Nucleophilic SubstitutionFormation of new derivatives with enhanced properties
Condensation ReactionsSynthesis of hydrazones for biological evaluation

Industrial Applications

While still emerging, there is potential for industrial applications of this compound due to its unique chemical properties. It may be used in developing new materials and chemical processes that leverage its reactive functional groups.

Mechanism of Action

The mechanism of action of 7-Chloro-2-hydrazino-3-methylquinoline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the quinoline ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

    7-Chloro-2-methylquinoline: A precursor in the synthesis of 7-Chloro-2-hydrazino-3-methylquinoline hydrochloride.

    2-Hydrazinoquinoline: A related compound with similar hydrazino functionality.

    3-Methylquinoline: A structural analog with a methyl group at the 3-position.

Uniqueness: this compound is unique due to the presence of both the chloro and hydrazino groups on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

7-Chloro-2-hydrazino-3-methylquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H11Cl2N3
  • Molecular Weight : 244.12 g/mol
  • IUPAC Name : (7-chloro-3-methylquinolin-2-yl)hydrazine; hydrochloride
  • Physical State : White to pale yellow solid, soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity.
  • Receptor Modulation : The quinoline ring interacts with receptor sites, potentially altering their function and signaling pathways.
  • Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties against bacteria and fungi.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, hydrazone derivatives derived from quinoline have shown promising cytotoxic activity against various cancer cell lines, including leukemia, lung cancer, and breast cancer:

CompoundCancer TypeIC50 (µM)
Hydrazone ICNS Cancer (SF-295)0.688
Hydrazone IIMelanoma (MDA-MB-435)0.175
Hydrazone IIIColon Cancer0.300

These findings suggest that modifications to the hydrazino group can enhance anticancer activity, making it a valuable scaffold for drug development .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial and antifungal properties. A study synthesized several hydrazone derivatives and tested them against multiple strains of bacteria and fungi:

StrainActivity (Zone of Inhibition in mm)
E. coli15
S. aureus18
C. albicans12
A. niger10

Three derivatives demonstrated significant antibacterial activity, indicating the potential for developing new antimicrobial agents based on this scaffold .

Study on Anticancer Activity

A comprehensive study assessed the cytotoxic effects of various quinoline hydrazones against a panel of 60 cancer cell lines. The results indicated that certain derivatives exhibited submicromolar GI50 values, highlighting their potency as anticancer agents. Notably, one derivative was found to be four times more active than Doxorubicin in inhibiting tumor cell growth .

Research on Antimicrobial Properties

Another study focused on the synthesis of new hydrazone compounds derived from 7-chloro-4-hydrazinylquinoline and evaluated their antibacterial effects against four bacterial strains. The results showed that compounds with specific substitutions on the hydrazino group exhibited enhanced activity, suggesting that structural modifications can significantly influence biological outcomes .

Q & A

Q. What are the standard laboratory-scale synthesis routes for 7-chloro-2-hydrazino-3-methylquinoline hydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via hydrazination of a pre-functionalized quinoline precursor. For example, 7-chloro-3-methylquinoline can react with hydrazine hydrate under reflux in ethanol or methanol, followed by hydrochloric acid treatment to isolate the hydrochloride salt . Key optimization parameters include reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of hydrazine to the quinoline precursor. Purity is ensured through recrystallization in solvents like ethanol-water mixtures .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions on the quinoline ring (e.g., hydrazino group at C2, methyl at C3) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C11_{11}H12_{12}ClN3_3·HCl: ~244.12 g/mol) .
  • IR Spectroscopy : Peaks at ~3200 cm1^{-1} (N-H stretching) and ~1600 cm1^{-1} (C=N) confirm hydrazine functionality .
  • HPLC : Quantifies purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Q. How should researchers assess the compound’s stability under different storage and experimental conditions?

Stability studies recommend:

  • Storage : In airtight, light-protected containers at 2–8°C to prevent hydrazine oxidation or HCl loss .
  • pH Sensitivity : Degrades in strongly alkaline conditions (pH >10); stability confirmed in acidic buffers (pH 4–6) via UV-Vis monitoring .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the hydrazine group in nucleophilic substitution or coordination chemistry?

The hydrazino (-NH-NH2_2) group acts as a bidentate ligand, facilitating coordination with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) for catalytic applications. In nucleophilic substitutions, the NH2_2 terminus attacks electrophilic carbons (e.g., carbonyls), forming hydrazones. Kinetic studies using stopped-flow spectrometry reveal second-order dependence on hydrazine concentration in such reactions .

Q. How can structural modifications enhance the compound’s biological activity (e.g., antimicrobial or anticancer potency)?

  • Substituent Tuning : Introducing electron-withdrawing groups (e.g., -F at C6) increases membrane permeability, as seen in fluorinated analogs with improved Staphylococcus aureus inhibition (MIC reduced from 32 µg/mL to 8 µg/mL) .
  • Metal Complexation : Cu(II) complexes exhibit enhanced DNA intercalation and topoisomerase inhibition, measured via agarose gel electrophoresis and MTT assays .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Cross-Validation : Replicate assays (e.g., broth microdilution for antimicrobial tests) using standardized strains (ATCC controls) .
  • Structural Confirmation : Verify compound identity via XRD or 2D NMR if discrepancies arise (e.g., positional isomerism in substituents) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers linked to assay conditions (e.g., serum interference in cytotoxicity studies) .

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